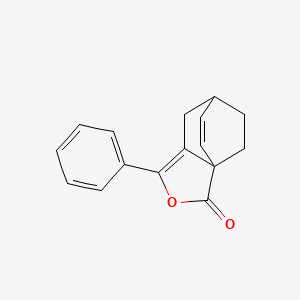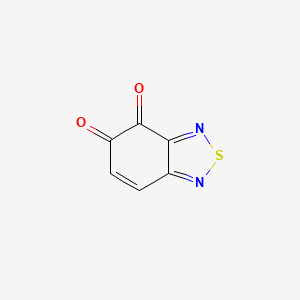
2,1,3-Benzothiadiazole-4,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,1,3-Benzothiadiazole-4,5-dione is a heterocyclic compound that consists of a benzene ring fused to a thiadiazole ring.
准备方法
2,1,3-Benzothiadiazole-4,5-dione can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine, yielding the compound in high yield . Another method involves the use of palladium-catalyzed direct arylation reactions, which have been shown to be effective for the synthesis of various derivatives of 2,1,3-benzothiadiazole . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
化学反应分析
2,1,3-Benzothiadiazole-4,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as nitro and chloro derivatives.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions are often derivatives of 2,1,3-benzothiadiazole that have enhanced electronic properties.
科学研究应用
2,1,3-Benzothiadiazole-4,5-dione and its derivatives have been widely studied for their applications in scientific research. Some of the key applications include:
Organic Light-Emitting Diodes (OLEDs): The compound is used as an acceptor unit in the development of photoluminescent compounds for OLEDs.
Organic Solar Cells: It is used in the molecular construction of organic solar cells due to its strong electron-withdrawing ability.
Organic Field-Effect Transistors (OFETs): The compound is also applicable in the development of OFETs, where it helps improve the electronic properties of the resulting materials.
作用机制
The mechanism by which 2,1,3-benzothiadiazole-4,5-dione exerts its effects is primarily through its strong electron-withdrawing ability. This property allows it to act as an acceptor unit in various organic electronic applications. The molecular targets and pathways involved include the enhancement of electronic properties in materials such as OLEDs, organic solar cells, and OFETs .
相似化合物的比较
2,1,3-Benzothiadiazole-4,5-dione can be compared with other similar compounds, such as:
2,1,3-Benzothiadiazole: This compound has similar electronic properties but lacks the dione functionality, which can affect its reactivity and applications.
Benzo[d][1,2,3]thiadiazole: This compound has a different thiadiazole ring structure, leading to variations in electronic properties and stability.
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound is used in similar applications but has a different core structure, affecting its electronic properties.
The uniqueness of this compound lies in its strong electron-withdrawing ability and the presence of the dione functionality, which enhances its reactivity and makes it suitable for a wide range of applications in organic electronics.
属性
CAS 编号 |
112215-78-8 |
|---|---|
分子式 |
C6H2N2O2S |
分子量 |
166.16 g/mol |
IUPAC 名称 |
2,1,3-benzothiadiazole-4,5-dione |
InChI |
InChI=1S/C6H2N2O2S/c9-4-2-1-3-5(6(4)10)8-11-7-3/h1-2H |
InChI 键 |
RZHGVNXIUZHUAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C(=O)C2=NSN=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-(4-chlorocyclohexyl)ethyl]stannanone](/img/structure/B14315918.png)

![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
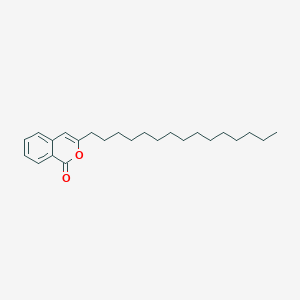
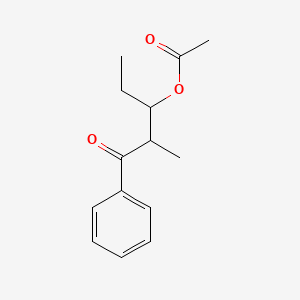
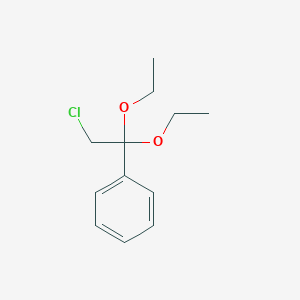
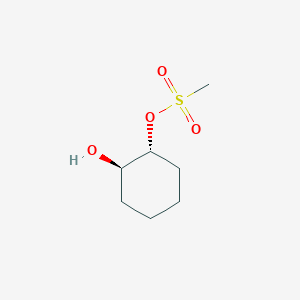
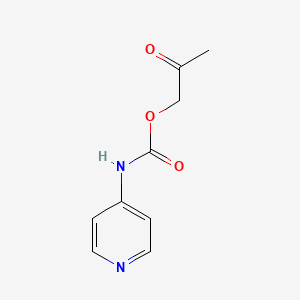
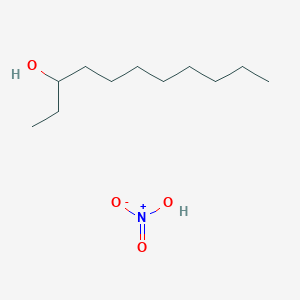
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)


![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
